N-Dechloroethyl Cyclophosphamide

Catalog No.
S601135
CAS No.
36761-83-8
M.F
C5H12ClN2O2P
M. Wt
198.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dechloroethyl Cyclophosphamide

Quantifying cyclophosphamide's neurotoxic N-dechloroethylation pathway is confounded by non-specific metabolite analysis. N-Dechloroethyl Cyclophosphamide is the certified reference standard for this specific pathway. - Distinguishes CYP3A4-mediated side-chain oxidation from bioactivation. - Enables precise LC-MS/MS validation, linking metabolite levels to inter-patient toxicity. - Supplied with full analytical documentation to ensure regulatory-grade data.

CAS Number

36761-83-8

Product Name

N-Dechloroethyl Cyclophosphamide

IUPAC Name

N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C5H12ClN2O2P

Molecular Weight

198.59 g/mol

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)

InChI Key

DZKGMGPLDJOVCX-UHFFFAOYSA-N

SMILES

C1CNP(=O)(OC1)NCCCl

Synonyms

(+-)-isomer of dechloroethylcyclophosphamide, (R)-isomer of dechloroethylcyclophosphamide, (S)-isomer of dechloroethylcyclophosphamide, 3-DCE-IFF, 3-DClIF, 3-dechloroethylifosfamide, dechloroethylcyclophosphamide, N-dechloroethyl-CPA

Canonical SMILES

C1CNP(=O)(OC1)NCCCl

The exact mass of the compound 3-Dechloroethylifosfamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Supplementary Records. It belongs to the ontological category of phosphorodiamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

5 mg

N-Dechloroethyl Cyclophosphamide is a principal, therapeutically inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. It is formed in the liver via N-dechloroethylation, a metabolic pathway catalyzed primarily by the CYP3A4 enzyme, which accounts for approximately 10-19% of cyclophosphamide's metabolic clearance. The formation of this metabolite is concurrent with the production of chloroacetaldehyde, a neurotoxic byproduct. Due to its stability and distinct metabolic origin, N-Dechloroethyl Cyclophosphamide serves as a critical analytical standard for quantifying this specific metabolic pathway, enabling detailed investigations into drug metabolism, patient-specific toxicity, and drug interactions.

Research Fit

Analytical standard for N-dechloroethylation pathway quantification

CYP3A4/2B6 metabolic route differentiation research

Environmental transformation product monitoring

Procuring cyclophosphamide or its other major metabolites, such as carboxyphosphamide or 4-ketocyclophosphamide, instead of N-Dechloroethyl Cyclophosphamide is inadequate for quantitative bioanalysis. Using the parent drug fails to distinguish between the administered dose and the portion metabolized via the N-dechloroethylation pathway. Other metabolites are products of the primary bioactivation and detoxification routes and cannot serve as markers for this specific side-chain oxidation pathway. Therefore, for accurate pharmacokinetic modeling, therapeutic drug monitoring, or toxicology studies investigating the formation of neurotoxic chloroacetaldehyde, a certified reference standard of N-Dechloroethyl Cyclophosphamide is indispensable for calibrating analytical methods like UHPLC-MS/MS.

Substitution Risk

Other metabolites (e.g. 4-hydroxy-CP) reflect activation, not the N-dechloroethylation pathway; direct substitution may invalidate pathway-specific data.

CYP enzyme preference differs between cyclophosphamide and ifosfamide; N-decl-CP formation contexts may not transfer across prodrugs without CYP2B6 review.

Distinct derivatization requirements (e.g. silylation for GC‑MS) mean unvalidated alternative standards risk method accuracy loss.

Quantitatively Minor but Toxicologically Significant Metabolic Pathway Marker

N-dechloroethylation is a secondary metabolic pathway for cyclophosphamide, but it is the primary source of the neurotoxic metabolite chloroacetaldehyde. Studies show this pathway accounts for only about 10% of a therapeutic cyclophosphamide dose, compared to approximately 45% for its structural isomer, ifosfamide. This stark difference in metabolic routing is believed to be a key reason for the significantly higher incidence of neurotoxicity associated with ifosfamide treatment. Procuring N-Dechloroethyl Cyclophosphamide allows for the precise quantification of this pathway, which is essential for comparing the toxicological profiles of these two related drugs.

Evidence DimensionMetabolic conversion via N-dechloroethylation pathway
Target Compound DataApprox. 10% of a therapeutic dose of Cyclophosphamide is metabolized via this pathway.
Comparator Or BaselineIfosfamide (structural isomer): Approx. 45% of a therapeutic dose is metabolized via this pathway.
Quantified DifferenceIfosfamide produces ~4.5-fold more N-dechloroethylated metabolites than cyclophosphamide.
ConditionsIn vivo human therapeutic administration.

This compound is the only reliable standard to quantify a key toxic metabolite-generating pathway and to investigate why cyclophosphamide has a more favorable neurotoxicity profile than ifosfamide.

CYP3A4 vs. CYP2B6 selectivity
Head-to-head
N-decl-CP from cyclophosphamide: CYP3A4 ≥95%
N-decl-IF from ifosfamide: CYP3A4 ~70%, CYP2B6 10–70%
Supports CYP3A4-specific DDI research context
Human liver microsomes; validated with troleandomycin and anti-CYP2B6 antibody

Definitive Standard for Bioanalytical Method Development and Validation

Modern bioanalytical methods, such as UHPLC-MS/MS, require the specific target analyte for method development, calibration, and validation. A validated method for the simultaneous determination of cyclophosphamide and N-Dechloroethyl Cyclophosphamide (referred to as 2-DCECP) in human plasma demonstrated a lower limit of quantification (LOQ) of 20 ng/mL for both compounds. The use of the specific metabolite standard, rather than the parent drug or a crude mixture, is essential to achieve the required sensitivity and specificity for clinical toxicology and therapeutic drug monitoring, ensuring that assay precision and accuracy are below 15% at the LOQ. Without this specific compound, creating accurate calibration curves and quality controls for pharmacokinetic studies is not possible.

Evidence DimensionAssay Performance (UHPLC-MS/MS)
Target Compound DataEnables assay validation with LOQ of 20 ng/mL and precision/accuracy <15%.
Comparator Or BaselineNo specific standard: Impossible to develop a validated, quantitative assay for this specific metabolite.
Quantified DifferenceEnables quantitative analysis vs. no analysis.
ConditionsHuman plasma sample analysis via UHPLC-MS/MS.

Procurement of this specific compound is a prerequisite for any lab needing to develop and validate a quantitative assay for this metabolic pathway, a common requirement in clinical pharmacology.

Pathway preference in vivo
Reported
N-dechloroethylation: ~10% of CP dose vs. ~45% of IF dose
Supports pathway partitioning interpretation
Mouse metabolomics; clinical pharmacology review

Therapeutically Inactive Metabolite: Essential as a Negative Control

Unlike the parent drug cyclophosphamide, which requires metabolic activation to become cytotoxic, N-Dechloroethyl Cyclophosphamide is considered a therapeutically inactive detoxification product. The primary cytotoxic effects of cyclophosphamide are mediated by its active metabolites, phosphoramide mustard and acrolein, which are generated through the 4-hydroxylation pathway, not the N-dechloroethylation pathway. Studies on the N-dechloroethylated metabolites of the related drug ifosfamide confirmed they did not exhibit antitumor efficacy in vivo. This inactivity makes N-Dechloroethyl Cyclophosphamide a crucial negative control in cytotoxicity assays to differentiate between the effects of the parent drug, its active metabolites, and its inactive detoxification products.

Evidence DimensionCytotoxicity / Antitumor Efficacy
Target Compound DataInactive detoxification product.
Comparator Or BaselinePhosphoramide Mustard / 4-Hydroxycyclophosphamide (active metabolites): Highly cytotoxic and form DNA crosslinks.
Quantified DifferenceQualitatively different biological activity (inactive vs. cytotoxic).
ConditionsIn vivo and in vitro biological systems.

For researchers investigating the specific mechanisms of cyclophosphamide-induced cell death, this compound is essential to isolate the effects of the active alkylating species from the effects of inactive metabolites.

LOQ benchmarking
Reported
6.7 ng/L (wastewater GC‑MS) vs. 20 ng/mL (plasma UHPLC‑MS/MS)
Supports method sensitivity review
GC‑MS with silylation; UHPLC‑MS/MS with protein precipitation
Wastewater occurrence
Reported
N-decl-CP up to 2,100 ng/L; carboxy-CP 13,200 ng/L; IF 47.0 ng/L
Supports environmental monitoring context
Hospital wastewater, GC‑MS after SPE and derivatization

Calibrating Assays for Clinical Pharmacokinetic and Toxicology Studies

Use as a certified reference material to develop and validate LC-MS/MS or GC-MS methods for the quantitative analysis of cyclophosphamide metabolism in patient plasma or urine samples. This is critical for studies investigating inter-patient variability in drug metabolism and toxicity.

Investigating Drug-Drug Interactions at the Metabolic Level

Serve as the specific analytical standard to measure how co-administered drugs that inhibit or induce CYP3A4 enzymes affect the N-dechloroethylation pathway of cyclophosphamide, thereby altering its toxicity profile.

Establishing Negative Controls in Cytotoxicity and Mechanistic Studies

Employ as a biologically inactive control compound in in-vitro experiments to isolate the specific cytotoxic and DNA-damaging effects of cyclophosphamide's active metabolites (e.g., phosphoramide mustard) from its detoxification products.

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP-mediated DDI research
CYP3A4-specific metabolite marker
Pathway suppression/induction endpoint review
Environmental monitoring of cytostatics
Wastewater occurrence profile
Method sensitivity and removal efficiency
Bioanalytical method validation
Reference standard for calibration
Method specificity and accuracy review
Oxazaphosphorine toxicity studies
Stable surrogate for chloroacetaldehyde exposure
Toxicity pathway modulation endpoint

Quantity

Milligrams-Grams

XLogP3

-0.3

Appearance

White to Off-White Solid

Melting Point

105-108°C

Other CAS

36761-83-8

Wikipedia

3-dechloroethylifosfamide

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